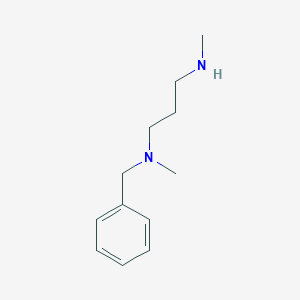

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Description

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is an organic compound with the molecular formula C12H20N2. It is a diamine derivative characterized by the presence of a benzyl group and two methyl groups attached to the nitrogen atoms. This compound is used in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name |

N'-benzyl-N,N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-13-9-6-10-14(2)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZWWQEJJUXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543368 | |

| Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60630-68-4 | |

| Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of N-Benzyl-1,3-Propanediamine

A fixed-bed reactor charged with H-ZSM-5 catalyst facilitates the reaction between benzylamine and acrylonitrile at 30–50°C under 1–3 MPa pressure. The intermediate N-benzyl-3-aminopropionitrile is formed with >99% conversion and selectivity.

Step 2: Catalytic Hydrogenation

The nitrile intermediate undergoes hydrogenation in a second fixed-bed reactor using Raney-Ni catalysts at 70–90°C and 6–10 MPa H₂ pressure. Alkaline co-catalysts (e.g., 0.5% NaOH in methanol) enhance selectivity, yielding N1-benzyl-N1,N3-dimethyl-1,3-propanediamine with 98% efficiency.

Industrial Process Data:

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 30–50°C | 70–90°C |

| Pressure | 1–3 MPa | 6–10 MPa |

| Catalyst | H-ZSM-5 | Raney-Ni + NaOH |

| Space Velocity (h⁻¹) | 1.1–4.0 | 0.3–1.0 |

| Yield | >99% | >98% |

Advantages:

- Eliminates intermediate purification, reducing costs.

- Suitable for large-scale production (>1,000 tons/year).

Reductive Amination Approaches

Reductive amination offers an alternative route using 1,3-propanediamine, formaldehyde, and benzaldehyde. In a one-pot reaction, the primary amine reacts with aldehydes under hydrogenation conditions (Pd/C or PtO₂ catalysts, 50–60°C, 3–5 MPa H₂), followed by methylation with methyl iodide.

Reaction Scheme:

- $$ \text{1,3-Propanediamine} + \text{Benzaldehyde} \rightarrow \text{N-Benzyl-1,3-propanediamine} $$

- $$ \text{N-Benzyl-1,3-propanediamine} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} $$

Optimized Conditions:

- Solvent: Methanol or ethanol.

- Methylation Agent: Dimethyl sulfate (safer than methyl iodide).

- Overall Yield: 70–78%.

Catalytic Innovations and Ligand Design

Recent advances focus on asymmetric synthesis using chiral ligands. For example, Schiff base ligands derived from 2,2-dimethyl-1,3-propanediamine and benzaldehyde derivatives enable enantioselective benzylation. A study demonstrated 90% enantiomeric excess (ee) using a Cu(II)-salen catalyst at 25°C.

Mechanistic Insight:

The benzyl group coordinates to the metal center, directing nucleophilic attack to the less hindered amine site. This method is particularly valuable for pharmaceutical intermediates requiring high stereochemical purity.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s hygroscopicity and polar nature:

- Crystallization: Ethanol or ethyl acetate yields crystals with >99% purity (melting point: 44–46°C).

- Distillation: Vacuum distillation (bp: 145–150°C at 5 mmHg) removes residual solvents and byproducts.

- Analytical Methods:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Laboratory-Scale | 75–85 | 95–99 | Low | High |

| Fixed-Bed Process | 98 | >99 | High | Low |

| Reductive Amination | 70–78 | 90–95 | Moderate | Moderate |

| Catalytic Asymmetric | 60–70 | 99+ (ee) | Low | Very High |

Key Takeaways:

- Industrial fixed-bed processes dominate for bulk production.

- Catalytic methods are niche but critical for enantiopure applications.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in several chemical reactions, making it valuable for drug development.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

A study demonstrated the use of this compound in synthesizing a novel class of antihypertensive agents. The compound facilitated the formation of key intermediates that exhibited improved bioactivity compared to traditional methods.

Organic Synthesis

This compound is utilized extensively in organic synthesis due to its reactivity and ability to form stable complexes with other chemical species.

Applications in Organic Chemistry

- Building Block for Complex Molecules : this compound is used as a building block for synthesizing complex organic molecules, including dyes and agrochemicals.

- Catalyst Ligand : It has been employed as a ligand in coordination chemistry, enhancing the efficiency of catalytic processes.

Catalytic Applications

The compound has shown promise as a ligand in catalysis, particularly in metal-catalyzed reactions.

Case Study: Palladium-Catalyzed Reactions

Research indicated that complexes formed with this compound and palladium(II) demonstrate enhanced catalytic activity in cross-coupling reactions. This application highlights its potential in developing more efficient synthetic pathways for organic compounds.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Antihypertensive agents |

| Organic Synthesis | Building block for dyes and agrochemicals | Synthesis of complex organic molecules |

| Catalysis | Ligand in metal-catalyzed reactions | Palladium-catalyzed cross-coupling reactions |

Mechanism of Action

The mechanism of action of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can modulate enzyme activity and influence cellular pathways, making it valuable in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethyl-1,3-propanediamine: This compound lacks the benzyl group, making it less effective in certain applications.

N,N’-Dimethyl-1,3-propanediamine: Similar in structure but differs in the positioning of the methyl groups.

Uniqueness

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is unique due to the presence of the benzyl group, which enhances its reactivity and binding properties. This makes it more versatile and effective in various chemical and industrial applications compared to its analogs .

Biological Activity

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine (CAS Number: 60630-68-4) is a compound with potential biological activities that have garnered attention in various fields of research. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀N₂

- Molecular Weight : 206.31 g/mol

- Structure : The compound features a propanediamine backbone with benzyl and dimethyl substitutions, which may influence its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections summarize significant findings related to its biological effects.

Antibacterial Activity

Research has indicated that derivatives of propanediamines, including this compound, may possess antibacterial properties. A study on similar compounds showed that modifications in the alkyl chain length and functional groups significantly affected their antibacterial efficacy against various strains of bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies demonstrated its effectiveness against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

The antifungal activity is attributed to the ability of the compound to disrupt fungal cell membranes or inhibit key metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. A recent investigation into structurally similar compounds revealed that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study : In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit enzymes critical for bacterial and fungal survival.

- Membrane Disruption : Its cationic nature allows it to interact with negatively charged membranes of microorganisms.

- Cell Signaling Modulation : It may influence signaling pathways associated with cell growth and apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.